
2,3,4,6-Tetrahydro-1H-6,10b-epoxyphenanthridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,6-Tetrahydro-1H-6,10b-epoxyphenanthridine is a heterocyclic compound with a unique structure that includes an epoxy group and a phenanthridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetrahydro-1H-6,10b-epoxyphenanthridine typically involves the reaction of substituted phenylhydrazines with cyclohexanone, followed by oxidation. The reaction conditions can vary depending on the desired substituents and the specific synthetic route chosen. Common oxidizing agents used in the synthesis include hypervalent iodine compounds, hydrogen peroxide, organic hydroperoxides, selenium (IV) oxide, and pyridinium chlorochromate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,6-Tetrahydro-1H-6,10b-epoxyphenanthridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can be used to modify the epoxy group or other functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at positions where substituents can be introduced without disrupting the core structure.
Common Reagents and Conditions
Oxidizing Agents: Hypervalent iodine compounds, hydrogen peroxide, organic hydroperoxides, selenium (IV) oxide, pyridinium chlorochromate.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Solvents: Solvents such as dichloromethane, ethanol, and acetonitrile are often used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of tetrahydrocarbazolones or benzazonine-diones .
Aplicaciones Científicas De Investigación
2,3,4,6-Tetrahydro-1H-6,10b-epoxyphenanthridine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for its anticancer and antibacterial properties.
Materials Science: The compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Biological Studies: Its biological activity can be explored for potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Mecanismo De Acción
The mechanism of action of 2,3,4,6-Tetrahydro-1H-6,10b-epoxyphenanthridine involves its interaction with specific molecular targets. The epoxy group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The phenanthridine core can interact with DNA or other nucleic acids, affecting their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydrocarbazoles: These compounds share a similar core structure and exhibit a range of biological activities, including antibacterial and anticancer properties.
Tetrahydroquinolines: These compounds are also structurally similar and have diverse pharmacological applications.
Uniqueness
2,3,4,6-Tetrahydro-1H-6,10b-epoxyphenanthridine is unique due to its epoxy group, which provides additional reactivity and potential for forming covalent bonds with biomolecules
Propiedades
Número CAS |
627529-35-5 |
|---|---|
Fórmula molecular |
C13H13NO |
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
15-oxa-9-azatetracyclo[6.6.1.01,10.02,7]pentadeca-2,4,6,9-tetraene |
InChI |
InChI=1S/C13H13NO/c1-2-6-10-9(5-1)12-14-11-7-3-4-8-13(10,11)15-12/h1-2,5-6,12H,3-4,7-8H2 |
Clave InChI |
CMYHFPFVOOEIIB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC23C(=NC(O2)C4=CC=CC=C34)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


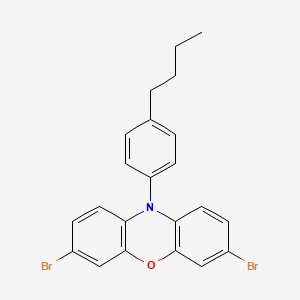
![2-(1,3-Dihydro-2H-isoindol-2-yl)-1-[4-(diphenylmethyl)piperazin-1-yl]ethan-1-one](/img/structure/B14223637.png)

silane](/img/structure/B14223663.png)
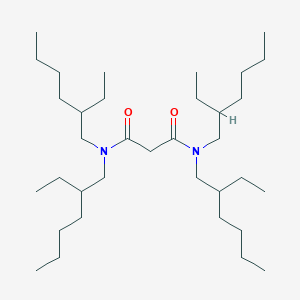
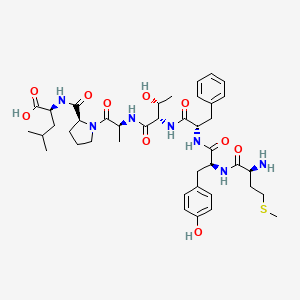

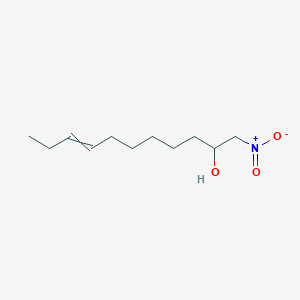
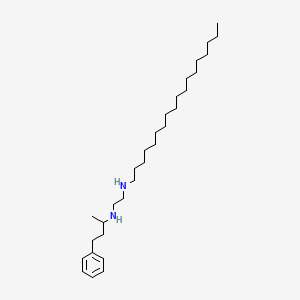
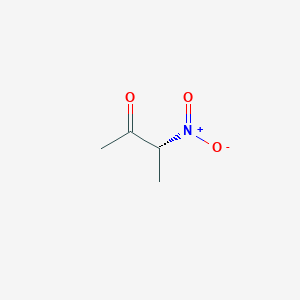

![N'-(2,2-diphenylethyl)-N-[2-(4-fluorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14223725.png)
![1H-Benzimidazole, 2-[2-(4-bromo-1H-imidazol-2-yl)phenyl]-5-fluoro-](/img/structure/B14223735.png)

